8-methoxy-3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-9-18-15(25-19-9)11-7-20(8-11)16(21)12-6-10-4-3-5-13(23-2)14(10)24-17(12)22/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNONFXZAZWUBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one, with the CAS number 1286705-88-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the available data on its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.32 g/mol. The compound features a coumarin backbone with modifications that include an azetidine ring and a 1,2,4-oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1286705-88-1 |
| Molecular Formula | C₁₇H₁₅N₃O₅ |
| Molecular Weight | 341.32 g/mol |
Cytotoxicity
Several studies have investigated the cytotoxic effects of derivatives related to coumarins and oxadiazoles. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines:
- IC50 Values :
- NUGC: 29 nM
- DLDI: 60 nM
- HEPG2: 174 nM
- MCF: 288 nM
These values indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics . The mechanism of action is believed to involve multiple pathways including kinase inhibition and cell cycle arrest .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of oxadiazole derivatives. In particular, derivatives of coumarins have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain compounds showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics like imipenem against Staphylococcus aureus and other pathogens .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Azetidine Ring : Enhances cellular uptake and may influence binding affinity to biological targets.
- Oxadiazole Moiety : Known for its role in enhancing anticancer activity through various mechanisms.
- Methoxy Group : Contributes to lipophilicity, potentially improving bioavailability.
The presence of these functional groups has been shown to correlate with increased potency in various studies .
Case Studies
A notable study evaluated a series of coumarin derivatives for their anticancer properties, revealing that modifications at specific positions significantly impacted their efficacy. For instance:
- Compound variants with different substituents on the oxadiazole ring exhibited varying levels of cytotoxicity, suggesting that careful structural modifications can lead to enhanced therapeutic agents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is C21H18N2O3, with a molecular weight of approximately 346.38 g/mol. The spiro configuration enhances its stability and biological activity, making it a significant candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities, including:
- Anticancer Properties : The indole moiety is known to interact with various cellular receptors and enzymes, influencing critical processes such as apoptosis and cell proliferation. Studies have shown that it may inhibit tumor growth and induce apoptosis in cancer cells .
- Neuroprotective Effects : The compound demonstrates neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. It may protect neurons from oxidative stress and neuroinflammation .
- Anti-inflammatory Activity : Its interactions with inflammatory pathways suggest potential applications in treating inflammatory disorders .
Applications in Research
The applications of this compound can be categorized into several key areas:
Pharmaceutical Development
- Drug Discovery : Investigations into the pharmacological properties of this compound are ongoing, focusing on its potential as a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
Interaction Studies
- Binding Affinity Research : Studies examining the binding affinity of 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one to various biological targets are crucial for understanding its therapeutic potential. It has been identified as an antagonist for certain receptors involved in cell growth signaling pathways .
Case Studies
Several studies highlight the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage. |
| Study C | Anti-inflammatory Effects | Indicated reduction in inflammatory markers in animal models. |
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding intermediates such as diamides or carboxylic acids. For example:
-
Acid-Catalyzed Hydrolysis :
This reaction is critical for modifying the oxadiazole scaffold to generate pharmacologically relevant derivatives .
| Reaction Conditions | Products | Yield | Analytical Data (NMR, MS) |
|---|---|---|---|
| 1M HCl, 80°C, 4h | Diamide derivative | 75–85% | 4.7–4.9 ppm (CH₂) |
Reduction Reactions
The azetidine carbonyl and chromenone ketone groups can undergo selective reduction:
-
Sodium Borohydride (NaBH₄) Reduction :
This method is effective for reducing carbonyl groups while preserving the oxadiazole ring .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Chromenone carbonyl | NaBH₄ | Ethanol, 0°C, 2h | Secondary alcohol | 86–99% |
Nucleophilic Substitution at the Azetidine Carbonyl
The azetidine-1-carbonyl group participates in nucleophilic substitution reactions, enabling functionalization:
-
Amine Alkylation :
This reaction is pivotal for generating amide-linked derivatives with enhanced bioactivity .
| Nucleophile | Conditions | Product | Applications |
|---|---|---|---|
| Primary amines | DMF, triethylamine, 60°C, 6h | Amide derivatives | Antimicrobial agents |
Electrophilic Aromatic Substitution
The chromenone aromatic system undergoes electrophilic substitution, particularly at the activated C-6 position:
-
Nitration :
| Electrophile | Position | Product | Yield | Reference |
|---|---|---|---|---|
| Nitronium ion (NO₂⁺) | C-6 | 6-Nitrochromenone | 70% |
Photochemical Reactions
The chromenone core exhibits photochemical reactivity, such as [2+2] cycloaddition under UV light:
Synthetic Pathways and Key Intermediates
The compound is synthesized via multi-step protocols, including:
-
Oxadiazole Formation : Cyclization of amidoximes with acyl chlorides .
-
Azetidine Coupling : Peptide coupling between azetidine carboxylic acid and chromenone derivatives.
| Step | Reactants | Conditions | Intermediate |
|---|---|---|---|
| 1 | Amidoxime, acetyl chloride | DMF, 80°C, 12h | 3-Methyl-1,2,4-oxadiazole |
| 2 | Azetidine acid, chromenone | DCC, DMAP, CH₂Cl₂, 24h | Azetidine-carbonyl-chromenone |
Stability and Degradation
The compound degrades under strong oxidative conditions:
-
Oxidative Cleavage :
Comparison with Similar Compounds
Coumarin Derivatives
Example : 3-Acetyl-8-methoxy-2H-chromen-2-one ()
- Core : Coumarin with 8-methoxy substitution.
- Position 3 : Acetyl group instead of the azetidine-oxadiazole complex.
- The azetidine-oxadiazole group may enhance hydrogen bonding capacity, improving target binding affinity compared to the acetyl derivative.
- Synthesis : The target compound likely requires multi-step reactions involving azetidine and oxadiazole coupling, whereas 3-acetyl-8-methoxycoumarin is synthesized via a one-step condensation ().
Heterocyclic Compounds with Oxadiazole Moieties
Examples :
1. 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid ():
- Core : Benzoic acid with a 3-methyl-oxadiazole substituent.
- Key Differences :
- The target compound’s oxadiazole is integrated into a larger, fused heterocyclic system (azetidine-coumarin), which may influence bioavailability.
- The benzoic acid derivative’s melting point (267–269°C) suggests higher crystallinity compared to the target compound, which likely has lower melting due to its complex structure.
Thiadiazole and Thiazole Antitumor Agents ():
- Core : Thiadiazole/thiazole with triazole-ethylidene hydrazine substituents.
- Bioactivity : IC50 values as low as 1.19 µM against HepG2 and MCF-7 cell lines.
- Key Differences :
- The target compound’s coumarin core may confer distinct mechanisms (e.g., anticoagulant vs. antitumor).
Azetidine vs. Larger Nitrogen Heterocycles
Example : N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ():
- Core : Piperidine-pyridine system with oxadiazole.
- Piperidine derivatives (e.g., ) are associated with higher molecular weights (365.40 g/mol vs. ~365–400 g/mol estimated for the target compound) and distinct toxicity profiles (e.g., skin irritation).
Structural and Functional Data Table
Structure-Activity Relationship (SAR) Insights
- Azetidine vs. Piperidine : Azetidine’s smaller ring may reduce off-target interactions compared to bulkier piperidine derivatives.
Q & A
Q. What are the recommended synthetic routes for 8-methoxy-3-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one, and what reaction conditions are critical for achieving high yields?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key steps include:
- Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine under controlled pH (e.g., ethanol/water mixtures at 80–90°C) to form the 1,2,4-oxadiazole core .
- Azetidine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the azetidine moiety to the chromen-2-one scaffold. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for this step .
- Chromenone functionalization : Methoxy group introduction via nucleophilic substitution or protective group strategies. Reaction temperatures must be maintained below 50°C to prevent decomposition .
Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH (6–7) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A gradient elution of acetonitrile/water (70:30 to 95:5 over 20 minutes) resolves impurities .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify methoxy (-OCH₃), carbonyl (C=O), and oxadiazole protons. Aromatic protons in the chromenone ring appear as doublets (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~428.1) and fragment patterns .
- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid storage above 25°C; prolonged exposure to light accelerates degradation .
- Solvent Compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous solutions at pH < 5 or > 9. Use inert atmospheres (N₂/Ar) during handling .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) and transition metals (e.g., Fe³⁺) to prevent catalytic decomposition .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on the oxadiazole and chromenone moieties as key pharmacophores .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives for synthesis .
Q. How should researchers address conflicting solubility data reported in literature?
Methodological Answer:
- Experimental Validation : Perform shake-flask experiments in buffered solutions (pH 7.4) and organic solvents (e.g., DMSO). Compare results with published data to identify outliers .
- Data Reconciliation : Analyze discrepancies by adjusting for ionic strength, temperature (±2°C tolerance), and solvent purity (HPLC-grade required) .
Q. What strategies optimize reaction conditions to minimize by-products during azetidine-carbonyl coupling?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency. Use ligand additives (e.g., XPhos) to enhance selectivity .
- Solvent Optimization : Compare yields in DCM vs. THF; DCM reduces polar by-products due to lower dielectric constant .
- In Situ Monitoring : Employ FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. How do substituent variations on the oxadiazole ring affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (EWGs) : Introduce -NO₂ or -CF₃ to enhance target binding via hydrophobic interactions .
- Steric Effects : Bulky groups (e.g., -Ph) at the 3-position reduce enzymatic degradation but may lower solubility .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across derivatives to identify optimal substituents .
Q. What advanced analytical techniques resolve discrepancies in reported spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 7.0–7.5 ppm) .
- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks, especially for polymorphic forms .
Q. What mechanisms underlie the compound’s interactions with biological targets, and how can this inform drug design?
Methodological Answer:
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙ/kₒff) for target proteins .
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation of the methoxy group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
